molecular formula C16H14N4O4 B10854294 Metavert CAS No. 1841125-91-4

Metavert

Cat. No.: B10854294
CAS No.: 1841125-91-4
M. Wt: 326.31 g/mol
InChI Key: TWABKXHHSQCZPI-UHFFFAOYSA-N
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Description

Metavert is a novel drug developed to treat pancreatic cancer. It is designed to prevent metastasis of pancreatic cancer and enhance the effectiveness of current treatments. The compound targets two important proteins involved in promoting cancer growth and spreading of the disease .

Preparation Methods

The synthetic routes and reaction conditions for Metavert involve the design and synthesis of new chemicals that inhibit cancer cell activity. Over a four-year period, researchers developed this compound by blocking drug resistance and significantly boosting the positive effects of radiation and chemotherapy agents . The industrial production methods for this compound are still under development, as the drug is currently in the investigational stage.

Chemical Reactions Analysis

Metavert undergoes various chemical reactions, including inhibition of cancer cell activity and blocking drug resistance. The compound significantly boosts the positive effects of radiation and chemotherapy agents commonly used in humans . The major products formed from these reactions include the inhibition of cancer cell growth and prevention of metastasis.

Comparison with Similar Compounds

Metavert is unique in its ability to target two proteins simultaneously, which sets it apart from other similar compounds. Some similar compounds include gemcitabine, FOLFIRINOX, and albumin-bound paclitaxel, which are commonly used in the treatment of pancreatic cancer . this compound’s dual-targeting mechanism and its ability to prevent drug resistance make it a promising candidate for future cancer therapies.

Properties

CAS No.

1841125-91-4

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C16H14N4O4/c1-23-13-8-6-12(7-9-13)17-16-19-18-15(24-16)11-4-2-10(3-5-11)14(21)20-22/h2-9,22H,1H3,(H,17,19)(H,20,21)

InChI Key

TWABKXHHSQCZPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

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